6,7-Dihydroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
130825-95-5 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.178 |
IUPAC Name |
6,7-dihydroisoquinoline |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h3-7H,1-2H2 |
InChI Key |
SOSACGIAOSVYGO-UHFFFAOYSA-N |
SMILES |
C1CC=C2C=NC=CC2=C1 |
Synonyms |
Isoquinoline, 6,7-dihydro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling of 6,7-Dihydroisoquinoline Scaffolds
This guide provides an in-depth technical analysis of 6,7-Dihydroisoquinoline scaffolds. Note that while 3,4-dihydroisoquinoline is the most common stable isomer, the term "6,7-dihydroisoquinoline" typically refers to specific functionalized intermediates—most notably 6,7-dihydro-5H-isoquinolin-8-one —which are critical in the synthesis of modern aldosterone synthase inhibitors (e.g., Baxdrostat) and other alkaloids.
This guide focuses on the spectroscopic characterization of these 6,7-dihydro scaffolds, distinguishing them from their 3,4-dihydro counterparts.
Structural Context & Stability
Unlike the fully aromatic isoquinoline or the stable N-heterocyclic reduced 3,4-dihydroisoquinoline (CAS: 3223-07-2), the 6,7-dihydroisoquinoline core involves partial reduction of the carbocyclic (benzene) ring. This creates a diene or enone system that is often less stable in its unsubstituted form.
In drug development, this motif is most frequently encountered as 6,7-dihydro-5H-isoquinolin-8-one , a stable bicyclic enone used as a key electrophile in the synthesis of complex pharmaceutical agents.
Isomer Differentiation
-
3,4-Dihydroisoquinoline: Reduction in the pyridine (N-containing) ring. Stable imine functionality.
-
6,7-Dihydroisoquinoline (motif): Reduction in the benzene ring. Often exists as an enone (8-one) or transient diene intermediate.
Spectroscopic Data Profile
The following data focuses on the 6,7-dihydro-5H-isoquinolin-8-one core, the primary stable representation of this subclass in literature.
A. Nuclear Magnetic Resonance (NMR)
The NMR signature of the 6,7-dihydro scaffold is distinct due to the loss of aromaticity in the carbocycle and the presence of methylene signals (
1H NMR (Proton) – 400 MHz, CDCl3
| Position | Shift ( | Multiplicity | Integration | Assignment / Structural Insight |
| H-1 | 9.05 – 9.15 | Singlet (s) | 1H | Pyridine proton (deshielded by N and aromatic ring current). |
| H-3 | 8.60 – 8.70 | Doublet (d) | 1H | Pyridine proton ( |
| H-4 | 7.50 – 7.60 | Doublet (d) | 1H | Pyridine proton; couples with H-3. |
| H-5 | 2.95 – 3.05 | Triplet (t) | 2H | Benzylic methylene; adjacent to pyridine ring. |
| H-6 | 2.15 – 2.25 | Multiplet (m) | 2H | Methylene; distinct due to non-aromatic environment. |
| H-7 | 2.65 – 2.75 | Triplet (t) | 2H | Methylene; adjacent to carbonyl (in 8-one derivatives). |
13C NMR (Carbon) – 100 MHz, CDCl3
| Position | Shift ( | Type | Assignment |
| C-8 | ~197.0 | C=O | Conjugated ketone carbonyl (diagnostic for 8-one). |
| C-1 | ~153.0 | CH | Pyridine |
| C-3 | ~149.0 | CH | Pyridine |
| C-4a | ~145.0 | Cq | Quaternary bridgehead carbon. |
| C-8a | ~130.0 | Cq | Quaternary bridgehead carbon (beta to carbonyl). |
| C-5 | ~29.0 | CH2 | Benzylic methylene. |
| C-7 | ~38.0 | CH2 | |
| C-6 | ~22.0 | CH2 | Central methylene. |
Analyst Note: In the 3,4-dihydro isomer, the
signals appear at2.70 (t, H-4) and 3.80 (t, H-3), with the benzene ring protons remaining in the aromatic region (7.0–7.5 ppm).
B. Infrared Spectroscopy (IR)
The IR spectrum provides rapid validation of the oxidation state and ring saturation.
-
C=O Stretch (Strong): 1680–1695 cm⁻¹ .
-
Interpretation: Characteristic of an
-unsaturated ketone (conjugated with the pyridine ring in the 8-one scaffold). This band is absent in 3,4-dihydroisoquinoline.
-
-
C=N / C=C Stretch (Medium): 1580–1600 cm⁻¹ .
-
Interpretation: Pyridine ring breathing modes.
-
-
C-H Stretch (
): 2850–2950 cm⁻¹ .
C. Mass Spectrometry (MS)[4]
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (M+):
-
For 6,7-dihydro-5H-isoquinolin-8-one (
): m/z 147.07 .
-
-
Fragmentation Pattern:
-
[M-28] (m/z 119): Loss of CO (characteristic of cyclic ketones).
-
[M-28-27] (m/z 92): Subsequent loss of HCN from the pyridine ring (typical isoquinoline fragmentation).
-
Base Peak: Often the molecular ion
in ESI, indicating reasonable stability of the protonated pyridine species.
-
Comparative Analysis: 6,7-Dihydro vs. 3,4-Dihydro
This table is critical for researchers to ensure they have synthesized the correct isomer.
| Feature | 6,7-Dihydroisoquinolin-8-one | 3,4-Dihydroisoquinoline |
| Core Topology | Pyridine (Aromatic) + Cyclohexenone | Imine (Reduced) + Benzene (Aromatic) |
| Key 1H NMR Signal | ||
| Aliphatic Region | 3 distinct CH2 groups (2.0–3.0 ppm) | 2 distinct CH2 groups (2.7, 3.8 ppm) |
| IR Signature | C=O (~1690 cm⁻¹) | C=N (~1630 cm⁻¹) |
| Stability | Stable solid (if ketone) | Unstable oil (prone to oxidation/polymerization) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent:
(Chloroform-d) is standard. Use if solubility is poor due to polarity of the ketone. -
Concentration: 10–15 mg per 0.6 mL solvent.
-
Reference: TMS (
0.00) or residual solvent peak ( 7.26 for ). -
Caution: 6,7-dihydro intermediates can be sensitive to acid. Use neutral alumina for purification prior to analysis if the sample is crude.
Protocol 2: LC-MS Identification Workflow
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and ESI (+).
-
Validation: The 6,7-dihydro-8-one scaffold is more polar than the fully aromatic isoquinoline, eluting earlier in reverse-phase conditions.
Structural & Synthesis Logic (Visualization)
The following diagram illustrates the structural relationship and synthesis flow for the 6,7-dihydro scaffold, highlighting its divergence from the common 3,4-dihydro isomer.
Caption: Structural divergence of dihydroisoquinoline isomers. The 6,7-dihydro-8-one scaffold is typically accessed via oxidation of the tetrahydro- precursor, distinct from the 3,4-dihydro reduction pathway.
References
-
Synthesis and Characterization of Baxdrostat Intermediates. New Drug Approvals. (2025). Detailed protocols for 6,7-dihydroisoquinolin-8(5H)-one derivatives.
-
Spectroscopic Analysis of Dihydroisoquinoline Derivatives. Arabian Journal of Chemistry. (2014). IR and NMR data for substituted 7,8-dihydro systems.[4][5]
-
Isoquinoline Alkaloids: Chemistry and Biology. The Chemistry of Heterocyclic Compounds. (2009). Foundational text on isoquinoline numbering and isomer stability.
-
PubChem Compound Summary: 7,8-Dimethoxy-3,4-dihydroisoquinoline. National Library of Medicine. (2025). Comparative spectral data for the 3,4-dihydro isomer.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Baxdrostat (HY-132809) [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
understanding the SAR of 6,7-Dihydroisoquinoline analogs
The following technical guide details the Structure-Activity Relationship (SAR) of 6,7-dihydroisoquinoline analogs, distinguishing between the emerging 6,7-dihydroisoquinolin-8(5H)-one scaffold (critical in modern aldosterone synthase inhibition) and the classic 6,7-substituted-3,4-dihydroisoquinoline class.[1]
From P-gp Modulation to Next-Gen CYP11B2 Inhibition[1]
Executive Summary & Scaffold Classification
The term "6,7-dihydroisoquinoline" in medicinal chemistry currently bifurcates into two distinct structural classes. Understanding the nuance between these scaffolds is critical for precise drug design.
-
The "True" 6,7-Dihydro Scaffold (Type A): Specifically the 6,7-dihydroisoquinolin-8(5H)-one core.[1] This is a partially saturated system often used to position polar groups for enzyme active sites (e.g., CYP11B2).
-
The "Classic" 6,7-Substituted Scaffold (Type B): The 3,4-dihydroisoquinoline core bearing substituents (usually methoxy or hydroxy) at positions 6 and 7. This is the historic scaffold for alkaloids, MDR reversers, and antifungal agents.
This guide prioritizes Type A due to its recent breakthrough status in hypertension therapeutics (e.g., Baxdrostat analogs), while providing essential data on Type B for broader context.
Type A: The 6,7-Dihydroisoquinolin-8(5H)-one Scaffold
Target: Aldosterone Synthase (CYP11B2)[1]
Recent developments, including the discovery of Baxdrostat (CIN-107), have elevated this scaffold. The core challenge in this SAR is achieving selectivity between CYP11B2 (Aldosterone synthase) and CYP11B1 (11
Mechanism of Action & Binding Mode
The 6,7-dihydroisoquinoline moiety acts as a rigid anchor.[1] The nitrogen atom (N2) or a substituent at C1/C4 coordinates with the heme iron of the CYP enzyme. The partially saturated 6,7-bridge allows for specific vectoring of the 8-oxo or 8-amino groups to interact with the unique residues in the CYP11B2 active site (specifically the Helix I region).[1]
SAR Matrix: CYP11B2 Selectivity[1]
| Position | Modification | Effect on Activity (CYP11B2) | Effect on Selectivity (vs CYP11B1) | Mechanistic Note |
| C1 | Methyl / Small Alkyl | Maintained | Neutral | Steric bulk here can clash with the heme porphyrin wall if too large.[1] |
| C4 | Halogen (Br, I) | Increased | High | Halogens fill a hydrophobic pocket unique to CYP11B2; Iodo > Bromo > Chloro. |
| C4 | Aryl / Heteroaryl | Variable | Low | Direct aryl attachment often leads to loss of selectivity due to promiscuous pi-stacking.[1] |
| N-Linker (at C8) | Sulfonimidamide | Critical | Very High | The sulfonimidamide linker (seen in Baxdrostat) provides H-bond donors/acceptors that match the polar residues of CYP11B2.[1] |
| C6-C7 | Saturation (Dihydro) | Essential | High | The sp3 character of C6/C7 puckers the ring, orienting the C8-substituent out of the plane, avoiding steric clash with conserved residues in CYP11B1. |
Visualization: CYP11B2 Selectivity Pathway
The following diagram illustrates the logic flow for optimizing the 6,7-dihydro scaffold for aldosterone synthase selectivity.
Caption: SAR logic flow for optimizing 6,7-dihydroisoquinoline analogs for CYP11B2 selectivity over CYP11B1.
Type B: The 6,7-Dimethoxy-3,4-Dihydroisoquinoline Class
Target: P-glycoprotein (P-gp) & MDR Reversal[1]
While "dihydro" here refers to the 3,4-position, the 6,7-dimethoxy substitution pattern is the defining SAR feature that confers biological activity, particularly in Multidrug Resistance (MDR) reversal agents like Elacridar analogs.
The "Dimethoxy" Switch
The presence of electron-donating methoxy groups at C6 and C7 is not merely decorative.[1]
-
Electronic Effect: Increases electron density on the isoquinoline nitrogen, enhancing basicity and cation-pi interactions within the P-gp binding pocket.[1]
-
Metabolic Stability: Blocks oxidative metabolism at the susceptible para-positions of the fused benzene ring.
SAR Data Summary: P-gp Modulation
| Compound Class | C6, C7 Substituents | C1 Substituent | P-gp Inhibition (IC50) | Notes |
| Reference | H, H | Phenyl | > 50 µM | Inactive scaffold.[1] |
| Analog 1 | -OMe, -OMe | Phenyl | 5.2 µM | Baseline activity established.[1] |
| Analog 2 | -OMe, -OMe | Homoveratryl | 0.45 µM | "Double" dimethoxy motif significantly boosts potency.[1] |
| Analog 3 | -OH, -OH | Phenyl | > 100 µM | Rapid glucuronidation; poor membrane permeability.[1] |
| Analog 4 | -OCH2O- (Methylenedioxy) | Phenyl | 2.1 µM | Rigid analog; slightly lower potency than dimethoxy.[1] |
Experimental Protocols
Protocol A: Synthesis of 6,7-Dihydroisoquinolin-8(5H)-one Core
Context: This protocol describes the formation of the Type A core used in Baxdrostat-like precursors.[1]
Reagents: 3-amino-2-cyclohexen-1-one, Dimethylformamide dimethyl acetal (DMF-DMA), Ammonia.[1]
-
Enamine Formation: Dissolve 3-amino-2-cyclohexen-1-one (10 mmol) in anhydrous DMF (20 mL). Add DMF-DMA (12 mmol) dropwise.
-
Cyclization: Heat the mixture to 90°C for 4 hours. Monitor by TLC for the disappearance of starting material.
-
Ammonolysis: Cool the reaction to room temperature. Add ammonium acetate (50 mmol) and acetic acid (5 mL). Reflux at 120°C for 12 hours.
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic phase with brine, dry over Na2SO4.[3]
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Yield: Typically 60-75%.[1]
-
Validation: 1H NMR should show the loss of the enamine proton and appearance of aromatic pyridine protons (C1-H, C3-H).
-
Protocol B: Bischler-Napieralski Cyclization (Type B Scaffold)
Context: Standard synthesis for 6,7-dimethoxy-3,4-dihydroisoquinoline.[1]
-
Amide Formation: React 3,4-dimethoxyphenethylamine with the appropriate acyl chloride (R-COCl) in DCM with TEA to form the amide.[1]
-
Cyclization: Dissolve the amide (1.0 eq) in anhydrous acetonitrile.
-
Activation: Add POCl3 (3.0 eq) dropwise at 0°C.
-
Reflux: Heat to reflux (80°C) for 2-6 hours.
-
Quench: Carefully pour the reaction mixture into ice-cold NaOH (10%) solution. Caution: Exothermic.[1]
-
Extraction: Extract with DCM. The product is the 3,4-dihydroisoquinoline (imine).
-
Critical Check: The product is unstable to silica gel in some cases; use neutral alumina or proceed immediately to reduction if the tetrahydro- form is desired.[1]
-
Visualizing the Synthetic Workflow
The following diagram outlines the synthesis pathway for the high-value 4-bromo-6,7-dihydroisoquinoline intermediate (Type A), crucial for Suzuki couplings in modern drug discovery.
Caption: Synthetic route to the 4-bromo-6,7-dihydroisoquinoline scaffold, a precursor for CYP11B2 inhibitors.[1]
References
-
Baxdrostat (CIN-107)
- Title: Discovery of Baxdrostat (CIN-107): A Highly Potent and Selective Aldosterone Synthase Inhibitor.
- Source: Journal of Medicinal Chemistry (2024).
-
URL:[Link](Note: Search for "Baxdrostat synthesis" within ACS for specific intermediate characterization).
-
Classic Dihydroisoquinoline SAR
-
Synthesis Protocols
- Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Enzyme Homology Data
- Title: Structural basis for the selectivity of aldosterone synthase inhibitors.
- Source: Nature Communic
-
URL:[Link]
Sources
- 1. Dihydroisoquinolines | Fisher Scientific [fishersci.com]
- 2. Baxdrostat (HY-132809) [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6,7-Functionalized 3,4-Dihydroisoquinoline in Alkaloid Synthesis
The following technical guide details the role of 6,7-substituted-3,4-dihydroisoquinolines in alkaloid synthesis.
Technical Note on Nomenclature: In the context of alkaloid total synthesis, the term "6,7-dihydroisoquinoline" is frequently used as shorthand for 6,7-functionalized 3,4-dihydroisoquinoline (specifically the 6,7-dimethoxy or 6,7-methylenedioxy variants). The unfunctionalized 6,7-dihydro isomer (where the benzene ring is partially reduced) is chemically unstable and rare. This guide focuses on the 6,7-oxygenated 3,4-dihydroisoquinoline core , which serves as the universal electrophilic "gateway" to the Benzylisoquinoline Alkaloid (BIA) superfamily, including morphinans, protoberberines, and aporphines.
Executive Summary: The Universal Synthon
The 6,7-substituted-3,4-dihydroisoquinoline (3,4-DHIQ) scaffold represents the "Archimedean point" of isoquinoline alkaloid synthesis. Its utility stems from two synergistic chemical properties:
-
The C1=N Imine Activation: The C1 position is highly electrophilic, allowing for nucleophilic attack by Grignard reagents, hydrides (reduction), or enolates (Mannich-type reactions).
-
The 6,7-Electron Donating Group (EDG) Pattern: Oxygenation at positions 6 and 7 (methoxy or methylenedioxy) increases the electron density of the aromatic ring, which is critical for subsequent biomimetic cyclizations (e.g., Pictet-Spengler or Grewe cyclization) to form tetracyclic cores like the morphinan skeleton.
This guide explores the synthesis of this precursor, its asymmetric transformation into chiral tetrahydroisoquinolines (THIQs), and its application in the total synthesis of Opioids and Protoberberines.
Synthesis of the Precursor: The Bischler-Napieralski Cyclization
The most robust route to 6,7-dimethoxy-3,4-dihydroisoquinoline is the Bischler-Napieralski cyclization of electron-rich
Mechanistic Causality
The reaction relies on the dehydration of an amide to an imidoyl chloride (using POCl
-
Why 6,7-Substitution matters: The success of this cyclization is strictly dependent on the electron density of the benzene ring. The para-position to the closure site (position 3 of the phenethylamine, which becomes position 6 of the isoquinoline) must be activated. A 3,4-dimethoxy substitution pattern on the starting amine guarantees closure at the correct position to yield the 6,7-product.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
Objective: Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Reagents:
-
Precursor: N-Acetyl-3,4-dimethoxyphenethylamine (1.0 eq)
-
Dehydrating Agent: Phosphorus Oxychloride (POCl
) (1.2 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve N-acetyl-3,4-dimethoxyphenethylamine (22.3 g, 100 mmol) in anhydrous toluene (150 mL) under an argon atmosphere.
-
Activation: Add POCl
(11.2 mL, 120 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature below 30°C to prevent charring. -
Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (System: EtOAc/MeOH 9:1). Disappearance of the amide spot indicates completion.
-
Quenching (Critical): Cool to 0°C. Pour the reaction mixture slowly into crushed ice (300 g) containing NaOH (20% aq) to adjust pH to >10. Caution: Vigorous hydrolysis of excess POCl
. -
Extraction: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude oil usually crystallizes or can be converted to the hydrochloride salt (yellow solid) by treating with HCl/Ether.
Yield Expectation: 85–92%.
Validation:
Divergent Synthesis Pathways
Once synthesized, the 6,7-dihydroisoquinoline core serves as the branch point for three major alkaloid classes.
Figure 1: The 6,7-Dimethoxy-3,4-dihydroisoquinoline core as the central precursor for major alkaloid families.
Case Study: Asymmetric Synthesis of (S)-Tetrahydroisoquinoline
The reduction of the 3,4-dihydroisoquinoline C1=N bond is the most critical step in creating chiral alkaloids. The Noyori Asymmetric Transfer Hydrogenation (ATH) is the industry standard for this transformation.
Mechanistic Rationale
The reaction uses a chiral Ruthenium(II) catalyst (RuCl(p-cymene)[(S,S)-TsDPEN]) and formic acid/triethylamine as the hydrogen source. The stereochemical outcome is dictated by the chiral ligand, allowing for >95% enantiomeric excess (ee).
Experimental Protocol: Noyori Reduction
Objective: Asymmetric reduction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (Salsolidine precursor).
Reagents:
-
Substrate: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq, 10 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) (5.0 eq)
-
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in degassed DCM (5 mL).
-
Substrate Addition: Add the dihydroisoquinoline substrate (2.05 g, 10 mmol).
-
Reaction Initiation: Add the Formic Acid/TEA mixture (2.5 mL) dropwise. Stir at room temperature (25°C) for 14–18 hours. Monitor via chiral HPLC (Chiralcel OD-H).
-
Workup: Quench with saturated NaHCO
(20 mL). Extract with DCM (3 x 20 mL). -
Purification: Flash chromatography (SiO
, DCM/MeOH 95:5) yields the (S)-tetrahydroisoquinoline as a colorless oil.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Excess (ee): >96% (S)-isomer.
-
Validation: Optical Rotation
(c=1.0, CHCl ).
Application in Morphinan Synthesis (The Grewe Cyclization)
The synthesis of morphine relies heavily on the Grewe Cyclization , which constructs the quaternary carbon center (C13) of the morphinan skeleton.
The Precursor's Role
The 6,7-dihydroisoquinoline precursor is first reduced to the octahydroisoquinoline intermediate. The cyclization then occurs via an acid-catalyzed intramolecular Friedel-Crafts alkylation.
Key Insight: The substitution pattern at positions 6 and 7 dictates the regioselectivity of the cyclization. Without the electron-donating groups at these positions, the cyclization fails or yields the incorrect regioisomer.
Diagram: The Grewe Cyclization Mechanism
Figure 2: The Grewe Cyclization pathway converting octahydroisoquinoline to the morphinan core.
Quantitative Data Summary
| Parameter | Bischler-Napieralski (Cyclization) | Noyori Reduction (Asymmetric) | Grewe Cyclization (Morphinan) |
| Key Reagent | POCl | Ru-TsDPEN / HCOOH | Conc. HBr or H |
| Temperature | Reflux (80–110°C) | RT (20–25°C) | High (100–120°C) |
| Typical Yield | 85–95% | 95–99% | 50–70% |
| Critical Factor | Anhydrous Conditions | Catalyst Ligand Purity | Acid Strength & Time |
| Selectivity | Regioselective (para-activation) | Enantioselective (>95% ee) | Regioselective (C12-C13 bond) |
References
-
Bischler-Napieralski Cyclization: Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[2] Organic Reactions, 6, 74–150.
-
Asymmetric Reduction: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.
-
Morphine Total Synthesis (Rice Synthesis): Rice, K. C. (1980).[3] "Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners." Journal of Organic Chemistry, 45(16), 3135–3137.
-
Grewe Cyclization Mechanism: Beyerman, H. C., et al. (1976). "Synthesis of Morphine Alkaloids via the Grewe Cyclization." Recueil des Travaux Chimiques des Pays-Bas, 95(1), 24–25.
-
Recent Advances in THIQ Synthesis: Wang, D.-S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(4), 2557–2590.
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Pomeranz-Fritsch-Bobbitt Cyclization for Tetrahydroisoquinoline Synthesis
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the execution of the Pomeranz-Fritsch-Bobbitt (PFB) reaction. The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) cores are privileged scaffolds, appearing frequently in natural alkaloids and medicinally significant compounds.[1][2] The PFB reaction is a robust modification of the classic Pomeranz-Fritsch synthesis, offering a strategic advantage by providing access to the valuable THIQ framework under milder conditions, which minimizes side reactions and broadens substrate scope.[3][4] This guide delves into the underlying mechanism, provides detailed, step-by-step protocols for precursor synthesis and cyclization, and offers expert insights into reaction optimization and troubleshooting.
Scientific Foundation: Mechanism and Rationale
The Pomeranz-Fritsch-Bobbitt reaction is a powerful acid-catalyzed intramolecular cyclization used to synthesize 1,2,3,4-tetrahydroisoquinolines (THIQs). It represents a significant improvement upon the original Pomeranz-Fritsch reaction (1893), which typically requires harsh conditions like concentrated sulfuric acid to produce fully aromatic isoquinolines.[5][6] The Bobbitt modification, developed in the 1960s, utilizes milder acid catalysis (e.g., 6 M HCl) to generate the partially reduced THIQ products, which are often the desired scaffolds in medicinal chemistry.[3][7]
The reaction's success hinges on a key transformation: an intramolecular electrophilic aromatic substitution (SEAr). The causality behind the protocol's design is rooted in controlling this critical step.
The core mechanism unfolds in two primary stages:
-
Formation of the N-Benzylaminoacetal Precursor: The journey begins with the synthesis of the key intermediate, an N-benzylaminoacetal. This is typically achieved through a two-step sequence:
-
Condensation: A substituted benzaldehyde is condensed with a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde dimethyl acetal) to form a benzalaminoacetal, which is an imine or Schiff base.[1][8]
-
Reduction: The resulting C=N double bond of the imine is then reduced to an amine. This can be accomplished with various reducing agents, such as sodium borohydride or through catalytic hydrogenation, to yield the stable N-benzylaminoacetal precursor.[1][5]
-
-
Acid-Catalyzed Cyclization and Hydration: This is the defining stage of the Bobbitt modification.
-
Acetal Hydrolysis & Iminium Formation: The N-benzylaminoacetal is treated with a moderately concentrated acid. The acid catalyzes the hydrolysis of the acetal group, which, through the loss of alcohol molecules, generates a highly electrophilic iminium ion intermediate.
-
Intramolecular SEAr: The electron-rich aromatic ring of the benzyl group then acts as an internal nucleophile, attacking the electrophilic iminium carbon. This is the ring-closing step. The regioselectivity of this attack is dictated by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as methoxy groups, strongly activate the para position, leading predominantly to 7-substituted THIQs.[3] Electron-withdrawing groups (EWGs) can also direct the cyclization, though they may require stronger acidic conditions to proceed efficiently.[2][3]
-
Hydration: The cyclized intermediate is subsequently hydrated during the aqueous workup to afford the final, stable 4-hydroxy-1,2,3,4-tetrahydroisoquinoline product.[3]
-
The genius of the Bobbitt modification lies in its use of milder acids (e.g., 6 M HCl or 70% HClO₄), which are sufficient to catalyze the cyclization without promoting the harsh dehydration that would lead to the fully aromatic isoquinoline, thereby preventing the formation of polymerization byproducts.[3][4]
Visualizing the Transformation
To clarify the reaction pathway, the following diagrams illustrate the overall transformation and the detailed mechanism.
Caption: Comparison of the classic Pomeranz-Fritsch and the Bobbitt modification.
Caption: Step-by-step mechanism of the Pomeranz-Fritsch-Bobbitt cyclization.
Detailed Experimental Protocols
This section provides a representative, field-proven protocol. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle acids and sodium borohydride with extreme care.
Part A: Synthesis of the N-Benzylaminoacetal Precursor
This two-step, one-pot procedure is highly efficient for generating the required starting material.
Materials:
-
Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.0 eq)
-
Toluene
-
Ethanol (Anhydrous)
-
Sodium borohydride (NaBH₄, 1.5 eq)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted benzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.0 eq), and toluene (approx. 0.2 M concentration relative to the aldehyde).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
-
Reduction to Amine:
-
Dissolve the crude imine residue in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis confirms the complete consumption of the imine.
-
The resulting solution containing the N-benzylaminoacetal can often be carried forward directly to the cyclization step after a simple workup (quenching with water, extraction), or it can be purified by chromatography if a highly pure precursor is desired.
-
Part B: Pomeranz-Fritsch-Bobbitt Cyclization
Materials:
-
Crude or Purified N-Benzylaminoacetal (1.0 eq)
-
6 M Hydrochloric Acid (HCl) or 70% Perchloric Acid (HClO₄) for deactivated systems.[2]
-
3 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the N-benzylaminoacetal precursor (1.0 eq) in 6 M HCl. A typical concentration is 0.1-0.3 M.[2] It has been noted that controlling the concentration can be critical; more dilute aqueous media can favor the formation of the desired 4-hydroxy product over 4-alkoxy byproducts.[2][3]
-
Stir the mixture at room temperature. The solution may change color (e.g., to red) as the reaction progresses.[9]
-
-
Reaction Monitoring:
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture in an ice bath to 0 °C.
-
Carefully neutralize the acid by slowly adding 3 M NaOH solution or saturated NaHCO₃ solution until the pH is basic (pH > 8). Caution: This is an exothermic process.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure 4-hydroxy-1,2,3,4-tetrahydroisoquinoline product.[1]
-
Data Presentation: Reaction Parameters and Yields
The efficiency of the PFB cyclization is highly dependent on the substrate and reaction conditions. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) or non-activated systems are more challenging.
| Substrate (Aromatic Ring System) | Acid Catalyst | Conditions | Product | Typical Yield | Causality & Notes |
| Activated (e.g., 3-MeO-phenyl) | 6 M HCl | Room Temp, 1-4 h | 7-Methoxy-4-hydroxy-THIQ | Good to Excellent (54-99%)[3] | The EDG at the meta-position activates the para-position for cyclization, accelerating the key SEAr step.[3][4] |
| Non-Activated (e.g., Phenyl) | 70% HClO₄ | Room Temp, 2-24 h | 4-Hydroxy-THIQ | Moderate | Standard PFB conditions (6 M HCl) are often insufficient. A stronger acid like HClO₄ is required to promote cyclization.[2][4] |
| Moderately Deactivated (e.g., 4-Cl-phenyl) | 70% HClO₄ | Room Temp, >24 h | 6-Chloro-4-hydroxy-THIQ | Variable, often lower | The EWG deactivates the ring, making the SEAr step more difficult and requiring more forcing conditions. |
| Highly Activated (e.g., Polysubstituted) | 6 M HCl | Room Temp, <1 h | Corresponding THIQ | High | Prone to side reactions like indole formation if not carefully controlled.[2] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cyclization | 1. Deactivated Ring: The aromatic ring is not nucleophilic enough for the SEAr step. 2. Impure Precursor: Side products from the precursor synthesis may inhibit the reaction. | 1. Switch to a stronger acid system, such as 70% perchloric acid (HClO₄), which has proven effective for non-activated systems.[2][4] 2. Purify the N-benzylaminoacetal precursor by column chromatography before attempting the cyclization. |
| Formation of Byproducts | 1. 4-Alkoxy-THIQ Formation: Trapping of the intermediate by the alcohol solvent (from acetal hydrolysis) instead of water. 2. Polymerization: Occurs under conditions that are too harsh, a classic problem with the original Pomeranz-Fritsch reaction. | 1. Adjust the reaction concentration. Using a more dilute aqueous acid solution (e.g., 0.1-0.3 M) increases the relative concentration of water, favoring the formation of the desired 4-hydroxy-THIQ.[2][3] 2. Ensure you are using the milder Bobbitt conditions (e.g., 6 M HCl, not concentrated H₂SO₄). Avoid excessive heating. |
| Poor Regioselectivity | 1. Competing Cyclization: Both ortho and para positions to an activating group are available for cyclization. | The reaction inherently favors cyclization at the sterically less hindered and often more electronically activated para position, yielding 7-substituted THIQs as the major product (often with ratios of 4:1 to 5:1 over the 5-isomer).[3] Further purification is typically required to isolate the major regioisomer. |
References
- Bobbitt reaction - Grokipedia. (n.d.). Grokipedia.
- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (n.d.). BenchChem.
- Mottinelli, M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems.Beilstein Journal of Organic Chemistry, 13, 1871–1878.
- Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific.
- Głuszyńska, A., & Rozwadowska, M. D. (2000). Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine.Tetrahedron: Asymmetry, 11(11), 2359-2366.
- Pomeranz-Fritsch Reaction. (n.d.). Name-Reaction.com.
- Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activ
- Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Wikipedia.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
- Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. (n.d.). ResearchGate.
- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate.
- Pomeranz-Fritsch Isoquinoline Synthesis. (2018).
- Pomeranz-Fritsch Reaction. (n.d.). Merck Index.
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Organic Letters.
- Pomeranz-Fritsch Isoquinoline Synthesis. (n.d.). Scribd.
- Diastereoselective Synthesis of (–)
- Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activ
- Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
protocol for the purification of 6,7-Dihydroisoquinoline by column chromatography
Application Note: Protocol for the Purification of 6,7-Substituted-3,4-Dihydroisoquinolines by Column Chromatography
Executive Summary & Nomenclature Clarification
Critical Nomenclature Note: In the context of drug development and alkaloid synthesis, the term "6,7-dihydroisoquinoline" is frequently a shorthand or nomenclature conflation referring to 6,7-substituted-3,4-dihydroisoquinolines (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline).
-
Chemically: A "6,7-dihydro" system implies saturation of the benzene ring while retaining the pyridine ring, which is thermodynamically unfavorable and rare.
-
Practically: The vast majority of literature refers to the 3,4-dihydroisoquinoline core (an imine), often substituted at the 6 and 7 positions (e.g., methoxy or hydroxy groups).
Scope: This protocol addresses the purification of 3,4-dihydroisoquinoline derivatives , specifically focusing on the challenges posed by the labile C=N imine bond and the basic nitrogen.
The Challenge: Standard silica gel chromatography is often fatal for dihydroisoquinolines.
-
Acidity: Silica silanols (
) protonate the basic nitrogen, causing severe peak tailing. -
Hydrolysis: The acidic surface catalyzes the hydrolysis of the cyclic imine (Schiff base) back to the corresponding amino-aldehyde/ketone.
-
Oxidation: Retention on the column promotes air-oxidation to the fully aromatic isoquinoline.
Strategic Methodology: The "Neutralized" Stationary Phase
To successfully purify these compounds, the stationary phase must be chemically modified to suppress silanol activity. We utilize a Triethylamine (TEA) Deactivation Protocol .
Experimental Workflow Diagram
Detailed Protocol: Deactivated Silica Chromatography
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh) or Basic Alumina (Activity Grade III).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (
). -
Detection: UV lamp (254 nm); Dragendorff’s Reagent (Specific for alkaloids/nitrogen bases).
Step-by-Step Procedure
Step 1: TLC Method Development
-
Control: Run a TLC in 95:5 DCM:MeOH. You will likely observe a streak from the baseline.
-
Modification: Prepare a developing chamber with 95:5:1 DCM:MeOH:TEA .
-
Observation: The spot should tighten into a distinct oval. The
should be targeted between 0.3 and 0.5.
Step 2: Column Deactivation (The "Slurry" Method)
-
Why: Pre-equilibrating the silica with amine blocks the acidic silanol sites before the sample ever touches them.
-
Calculate the required silica mass (typically 30:1 to 50:1 silica-to-crude ratio).
-
Suspend the silica in a mixture of Hexane (or DCM) containing 5% Triethylamine .
-
Pour the slurry into the column and allow it to settle.
-
Flush with 2 Column Volumes (CV) of the starting eluent (e.g., 100% DCM + 1% TEA) to remove excess free amine while leaving the silica surface modified.
Step 3: Sample Loading (Solid Load Technique)
-
Risk:[1] Dissolving the crude in DCM and loading directly can lead to "band broadening" if the crude mixture is viscous or basicity varies.
-
Protocol:
-
Dissolve crude 6,7-dihydroisoquinoline in a minimum amount of DCM.
-
Add Basic Alumina (ratio 2:1 alumina to crude). Do not use silica for loading.
-
Evaporate to dryness on a rotovap to obtain a free-flowing powder.
-
Carefully pour the powder onto the top of the deactivated silica bed.
-
Step 4: Gradient Elution
-
Mobile Phase A: DCM + 1% TEA.
-
Mobile Phase B: 10% MeOH in DCM + 1% TEA.
-
Gradient:
-
0–5 min: 100% A (Isocratic wash of non-polar impurities).
-
5–20 min: 0% to 50% B (Linear gradient).
-
Note: Dihydroisoquinolines typically elute early compared to their fully oxidized isoquinoline counterparts due to the disrupted aromaticity, but the basicity dominates retention.
-
Step 5: Workup and Storage
-
Pool fractions immediately.
-
Crucial: Do not leave the compound in solution with silica fines or excess methanol for long periods.
-
Evaporate at
. -
Stabilization: If the product is an oil, convert it to the hydrochloride salt immediately by treating with 1M HCl in Ether/Dioxane for long-term stability.
Alternative Purification Strategies (When Chromatography Fails)
If the 3,4-dihydroisoquinoline is too unstable for silica, use these "Field-Proven" alternatives.
| Method | Suitability | Protocol Summary |
| Basic Alumina | High | Use Basic Alumina (Brockmann Grade III) instead of silica. No TEA required. Elute with EtOAc/Hexane.[2] |
| Acid-Base Extraction | Scale-Up | 1. Dissolve crude in EtOAc.2. Extract with 1M HCl (Product goes to aqueous).3. Wash organic layer (removes non-basic impurities).4. Basify aqueous layer (pH 10) with |
| Recrystallization | Highest Purity | Convert to HCl or Picrate salt. Recrystallize from EtOH/Ether. This is the standard for 6,7-dimethoxy derivatives (Source 1.8). |
Mechanism of Failure: Why Standard Silica Destroys Imines
Understanding the failure mode is essential for troubleshooting.
References & Authoritative Sources
-
Synthesis and Purification of 6,7-Dimethoxy-3,4-dihydroisoquinoline:
-
Source: Google Patents (CN110845410A). Describes the industrial preparation and purification via salt formation (HCl) to achieve >99% purity without column chromatography.
-
URL:
-
-
Chromatographic Behavior of Isoquinoline Alkaloids:
-
Source:Journal of Analytical Methods in Chemistry (2018).[3] Discusses the interaction of cationic isoquinolines with residual silanols and the necessity of pH modifiers (ammonium acetate/formate) or end-capped columns.
-
URL:
-
-
Bischler-Napieralski Reaction Protocols (Standard Synthesis Context):
-
Source:MDPI Molecules. Details the synthesis of dihydroisoquinolines and their subsequent purification using basic alumina or neutralized silica.
-
URL:
-
-
General Protocol for Basic Heterocycles:
Sources
- 1. researchgate.net [researchgate.net]
- 2. rac.ac.in [rac.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Application Note: Advanced Synthesis of Isoquinoline Alkaloids via the Pictet-Spengler Reaction
Executive Summary
The Pictet-Spengler (P-S) reaction remains the premier method for constructing the tetrahydroisoquinoline (THIQ) scaffold, a "privileged structure" in medicinal chemistry found in over 2,500 natural alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., nomifensine). While the classical acid-catalyzed route is robust for simple substrates, modern drug development demands high enantioselectivity and mild conditions for complex, labile intermediates.
This guide provides three distinct protocols ranging from classical bulk synthesis to cutting-edge asymmetric organocatalysis and biocatalytic routes. It emphasizes the mechanistic causality required to control regioselectivity and suppress polymerization, offering a self-validating workflow for the bench scientist.
Mechanistic Insight & Causality
To master the P-S reaction, one must understand it as a two-stage process: Imine Formation followed by Electrophilic Aromatic Substitution (EAS) .
-
Condensation: The
-arylethylamine reacts with an aldehyde to form an imine (Schiff base). This is reversible and generates water. -
Cyclization: The imine is protonated to a highly electrophilic iminium ion. The electron-rich aromatic ring attacks this electrophile. This step is often irreversible and rate-determining.
Critical Causality: The success of the cyclization depends entirely on the nucleophilicity of the aromatic ring. Electron-Donating Groups (EDGs) like hydroxyl or methoxy groups are usually required at the position para to the site of cyclization (the "activation site") to lower the energy barrier of the EAS step.
Diagram 1: Mechanistic Pathway & Branching
Caption: The stepwise conversion from amine condensation to the irreversible cyclization step. Control of water and pH is critical at the Imine/Iminium junction.
Critical Parameters & Optimization
The choice of catalyst and solvent dictates the reaction pathway (Kinetic vs. Thermodynamic control).
Table 1: Optimization Matrix
| Parameter | Classical (Acid) | Asymmetric (Organocatalysis) | Biocatalytic (Enzymatic) |
| Catalyst | TFA, HCl, or MSA | Chiral Phosphoric Acids (TRIP/STRIP) | Norcoclaurine Synthase (NCS) |
| Solvent | DCM, Toluene, or Water | Toluene, Xylenes (Anhydrous) | Phosphate Buffer (pH 6-7) |
| Temperature | Reflux (60-110°C) | Low Temp (-30°C to 0°C) | Physiological (30-37°C) |
| Water Sensitivity | Low (often aqueous) | Critical (Must use Mol. Sieves) | None (Aqueous medium) |
| Key Limitation | Racemic mixtures; harsh | Steric bulk of substrate | Substrate specificity |
Protocol 1: Classical Chemical Synthesis (Racemic)
Application: Rapid generation of simple THIQ scaffolds for SAR studies where chirality is not yet prioritized.
Materials
-
Substrate: Dopamine hydrochloride or Tryptamine.
-
Electrophile: Benzaldehyde or Formaldehyde (as formalin).
-
Acid: Trifluoroacetic acid (TFA).[1]
-
Solvent: Dichloromethane (DCM).
Methodology
-
Imine Formation: In a round-bottom flask, suspend the amine (1.0 equiv) in DCM (0.1 M). Add triethylamine (1.1 equiv) if starting with an amine salt to liberate the free base.
-
Addition: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30 mins.
-
Checkpoint: Solution often becomes slightly cloudy or changes color as water is generated.
-
-
Cyclization: Cool to 0°C. Add TFA (3-5 equiv) dropwise.
-
Why? Exothermic protonation can lead to side products.
-
-
Reflux: Warm to RT, then reflux (40°C) for 2-4 hours.
-
Workup: Quench with sat. NaHCO₃ (gas evolution!). Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.
Validation:
-
NMR: Disappearance of the aldehyde proton (~10 ppm). Appearance of a singlet (if formaldehyde) or triplet (if substituted) at the C-1 position (~4-5 ppm).
Protocol 2: Asymmetric Organocatalytic Synthesis (High Value)
Application: Enantioselective synthesis of chiral alkaloids using Chiral Phosphoric Acids (CPAs). Based on the work of List and Jacobsen.[2]
Materials
-
Catalyst: (R)- or (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
-
Additives: 4Å Molecular Sieves (activated).
-
Solvent: Anhydrous Toluene.
Methodology
-
Preparation: Flame-dry a reaction vial and cool under Argon. Add 4Å Molecular Sieves (100 mg/mmol substrate).
-
Catalyst Loading: Add the Tryptamine/Phenethylamine derivative (1.0 equiv) and CPA catalyst (5-10 mol%).
-
Solvation: Add anhydrous Toluene. Cool the system to -30°C or -50°C.
-
Expert Insight: Lower temperatures increase enantioselectivity (ee) by rigidifying the transition state in the chiral pocket of the catalyst.
-
-
Initiation: Add the aldehyde (1.2 equiv) slowly.
-
Incubation: Stir for 24-72 hours.
-
Why so long? The reaction is kinetically slow at low temps and low catalyst loading.
-
-
Purification: Direct flash chromatography. Do not perform an aqueous acid wash, as this may racemize the product if the imine reforms.
Validation:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column. Target ee > 90%.
Protocol 3: Biocatalytic Synthesis (Green Chemistry)
Application: Synthesis of "Natural-like" alkaloids using Norcoclaurine Synthase (NCS).[3][4][5] This enzyme specifically catalyzes the condensation of dopamine with aldehydes to form (S)-tetrahydroisoquinolines.
Materials
-
Enzyme: Recombinant NCS (e.g., Thalictrum flavum TfNCS).[5]
-
Buffer: 100 mM HEPES or Phosphate buffer (pH 7.0).
-
Co-solvent: DMSO (max 10% v/v) if aldehyde solubility is poor.
Methodology
-
Buffer Prep: Prepare degassed buffer containing 10 mM Sodium Ascorbate.
-
Expert Insight: Ascorbate prevents the oxidative polymerization of dopamine (which turns the solution black/brown).
-
-
Substrate Mix: Dissolve Dopamine (10 mM final) and Aldehyde (12 mM final) in the buffer.
-
Catalysis: Add NCS lysate or purified enzyme (0.1 - 0.5 mg/mL).
-
Incubation: Incubate at 37°C with gentle shaking for 1-3 hours.
-
Quench: Add 1 volume of Acetonitrile or Methanol to precipitate the enzyme. Centrifuge.
Validation:
-
LC-MS: Check for mass of product [M+H]+.
-
Stereochemistry: NCS is strictly (S)-selective. The presence of (R)-isomer indicates non-enzymatic background reaction (background "chemical" P-S).
Troubleshooting & Workflow Visualization
Common Failure Modes
-
No Cyclization (Stuck at Imine): The aromatic ring is not electron-rich enough.
-
Fix: Increase acid strength (TFA
TfOH) or heat.
-
-
Polymerization: Reaction turns to "tar."
-
Fix: High concentration leads to intermolecular reactions. Dilute to 0.05 M.
-
-
Low ee (Asymmetric): Water present in the system.
-
Fix: Reactivate molecular sieves; ensure aldehyde is distilled and dry.
-
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting the appropriate Pictet-Spengler protocol based on target chirality and substrate stability.
References
-
Pictet, A., & Spengler, T. (1911).[6][7] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[6][8] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.[6]
-
Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[6][9][10][11] Journal of the American Chemical Society, 128(4), 1086–1087.[6]
-
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[6]
-
Pesnot, T., Gershater, M. C., Ward, J. M., & Hailes, H. C. (2011). Phosphate mediated biocatalytic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications, 47(11), 3242-3244.
-
Klausen, R. S., & Jacobsen, E. N. (2009). Weak Acid Catalysis of a Bronsted Acid: Catalytic Enantioselective Protio-Pictet-Spengler Reactions. Organic Letters, 11(4), 887–890.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction | UBC Chemistry [chem.ubc.ca]
Troubleshooting & Optimization
common side reactions in Pomeranz-Fritsch-Bobbitt synthesis and their prevention
Welcome to the technical support center for the Pomeranz-Fritsch-Bobbitt (PFB) synthesis of isoquinolines and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this powerful synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic understanding and practical laboratory experience.
Introduction: The Pomeranz-Fritsch-Bobbitt Synthesis at a Glance
The Pomeranz-Fritsch reaction, and its subsequent modification by Bobbitt, is a cornerstone in heterocyclic chemistry for the synthesis of isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs).[1] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. The Bobbitt modification employs milder acidic conditions, which is crucial for minimizing side reactions like polymerization and is particularly useful for synthesizing THIQs.[1][2]
This guide will focus on the common side reactions and how to prevent them, ensuring a higher yield and purity of your desired product.
Troubleshooting Guide & FAQs
Our troubleshooting guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Issue 1: Low Yield and Formation of Polymeric Material
Question: My reaction mixture is turning dark and viscous, and upon workup, I'm isolating a significant amount of intractable tar-like material with a very low yield of the desired isoquinoline. What is causing this polymerization and how can I prevent it?
Answer:
This is a classic problem in Pomeranz-Fritsch synthesis and is often due to the harshness of the reaction conditions, leading to uncontrolled polymerization of intermediates.
Causality: The traditional Pomeranz-Fritsch reaction often utilizes strong acids like concentrated sulfuric acid.[3] These harsh conditions can promote side reactions, including polymerization of the electron-rich aromatic rings and other reactive intermediates.
Preventative Measures & Solutions:
-
Adopt the Bobbitt Modification: The most effective way to prevent polymerization is to use the milder conditions of the Bobbitt modification. This typically involves using 6 M HCl or 70% HClO₄ instead of concentrated sulfuric acid.[1][2] These conditions are generally sufficient to catalyze the cyclization without causing extensive degradation of the starting material or product.
-
Temperature Control: Ensure strict temperature control. Running the reaction at elevated temperatures can accelerate polymerization. For many systems, the reaction can proceed at room temperature or with gentle heating.[4]
-
Slow Addition of Acid: Add the acid catalyst slowly to the reaction mixture, especially if the reaction is exothermic. This helps to dissipate heat and prevent localized "hot spots" that can initiate polymerization.
-
Protecting Groups: In some cases, particularly with highly activated aromatic rings, the use of a temporary protecting group on the nitrogen atom, such as a tosyl group (Jackson modification), can moderate the reactivity and prevent polymerization during cyclization.[4]
Issue 2: Poor Regioselectivity in Cyclization
Question: I am getting a mixture of the desired 7-substituted tetrahydroisoquinoline and the isomeric 5-substituted byproduct. How can I improve the regioselectivity of the cyclization?
Answer:
The regioselectivity of the intramolecular electrophilic aromatic substitution (cyclization) step is governed by the electronic nature and position of the substituents on the benzaldehyde ring.
Causality: The cyclization is an electrophilic aromatic substitution reaction. Electron-donating groups (EDGs) on the aromatic ring activate the ring towards electrophilic attack and direct the cyclization to the ortho and para positions. Typically, the para position is sterically more accessible, leading to the 7-substituted product as the major isomer. However, if the ortho position is also activated, a mixture of 5- and 7-substituted isomers can be expected.[2] The ratio of the 7-substituted to the 5-substituted isomer is often in the range of 4:1 to 5:1.[2]
Preventative Measures & Solutions:
-
Substrate Design: The most critical factor is the substitution pattern of your starting benzaldehyde. A strong para-directing group (e.g., methoxy) at the 3-position of the benzaldehyde will strongly favor the formation of the 7-substituted isoquinoline.
-
Choice of Acid Catalyst: For substrates that are not strongly activated, the choice of acid can influence the outcome. In some cases, a stronger acid like perchloric acid (HClO₄) may be required to efficiently promote cyclization, especially for deactivated systems.[5] However, for moderately activated systems, standard Bobbitt conditions (6 M HCl) are generally preferred to balance reactivity and minimize side reactions.[2]
-
Bulky Substituents: Introducing a bulky substituent at a position that sterically hinders attack at the 5-position can improve selectivity for the 7-substituted product, although this is a consideration for the design of the starting material.
Issue 3: Formation of an Indole Byproduct
Question: My reaction with a highly activated aromatic system is exclusively yielding an indole derivative instead of the expected tetrahydroisoquinoline. Why is this happening and how can I favor the desired cyclization?
Answer:
The formation of an indole is a known, though generally disfavored, side reaction in the Pomeranz-Fritsch-Bobbitt synthesis, particularly with highly activated systems.[2][5]
Causality: This alternative cyclization pathway occurs when the nitrogen atom of the aminoacetal intermediate attacks the aromatic ring at a different position, leading to the formation of a five-membered ring (indole) instead of the six-membered isoquinoline ring. This is more likely to occur when the aromatic ring is highly electron-rich, making multiple positions susceptible to intramolecular attack.
Preventative Measures & Solutions:
-
Milder Reaction Conditions: The use of harsh acidic conditions can sometimes promote this alternative cyclization. Sticking to the milder Bobbitt conditions (6 M HCl) can help favor the desired isoquinoline formation.
-
Modification of Activating Groups: If possible, consider using slightly less activating substituents on the aromatic ring to reduce the propensity for indole formation.
-
Temperature Control: Running the reaction at a lower temperature may help to increase the selectivity for the thermodynamically favored isoquinoline product over the kinetically accessible indole.
Issue 4: Formation of 4-Methoxy-THIQ instead of 4-Hydroxy-THIQ
Question: My product is a mixture of the desired 4-hydroxy-tetrahydroisoquinoline (4-hydroxy-THIQ) and the corresponding 4-methoxy-tetrahydroisoquinoline (4-methoxy-THIQ) byproduct. How can I control the formation of these two products?
Answer:
The formation of a 4-alkoxy byproduct is a common observation in the Bobbitt modification, and its prevalence is directly related to the reaction conditions, particularly the solvent and water content.
Causality: After the initial cyclization, a 3,4-dihydroisoquinoline intermediate is formed. This intermediate can then be trapped by a nucleophile present in the reaction mixture. If the reaction is run in an alcohol solvent (like methanol, which may be used to dissolve the starting material), the alcohol can act as a nucleophile, leading to the 4-alkoxy byproduct. The desired 4-hydroxy product is formed when water acts as the nucleophile.
Preventative Measures & Solutions:
-
Control of Reaction Concentration and Solvent: The ratio of the 4-hydroxy to 4-methoxy product can be controlled by adjusting the concentration of the reaction and the amount of water present.[2][5] It has been shown that a lower concentration of the starting acetal (around 0.3 M) in aqueous acidic media favors the formation of the 4-hydroxy-THIQ by increasing the relative concentration of water as the nucleophile.[6]
-
Use of Aqueous Acid: Whenever possible, use an aqueous solution of the acid (e.g., 6 M HCl in water) without an alcohol co-solvent to ensure that water is the primary nucleophile available to trap the intermediate.
Reaction Pathways: Desired Product vs. Side Reactions
The following diagram illustrates the key decision points in the Pomeranz-Fritsch-Bobbitt synthesis that can lead to either the desired product or common side reactions.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
stability and proper storage of 6,7-Dihydroisoquinoline hydrochloride
Disclaimer: Direct stability and storage data for 6,7-Dihydroisoquinoline hydrochloride are not widely available in published literature. The following guidance is synthesized from established chemical principles of the isoquinoline scaffold, data on closely related analogs such as 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, and general best practices for handling heterocyclic amine hydrochlorides. Researchers should always perform their own stability assessments for their specific experimental conditions.
Introduction
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the stable handling and proper storage of 6,7-Dihydroisoquinoline hydrochloride. Adherence to these guidelines is critical for ensuring the compound's integrity, which underpins experimental reproducibility and the success of research endeavors. This document is structured as a dynamic troubleshooting guide and a series of frequently asked questions (FAQs) to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 6,7-Dihydroisoquinoline hydrochloride?
A1: To ensure maximum shelf-life and prevent degradation, solid 6,7-Dihydroisoquinoline hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place. Based on data from related compounds, storage at room temperature is generally acceptable for the solid hydrochloride salt.[1][2] The key is to minimize exposure to atmospheric moisture and light. For long-term storage, keeping the container in a desiccator at room temperature is a robust practice.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can accelerate degradation. Handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Is 6,7-Dihydroisoquinoline hydrochloride sensitive to light?
A3: Yes, compounds containing the isoquinoline core can be susceptible to photodegradation.[5] It is crucial to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What solvents are recommended for preparing solutions of 6,7-Dihydroisoquinoline hydrochloride?
A4: The hydrochloride salt form is intended to enhance aqueous solubility. Sterile, deionized water or buffered aqueous solutions are typically suitable. For organic chemistry applications, polar organic solvents may be used, but compatibility and stability in these solvents should be experimentally verified.
Q5: How stable are solutions of this compound?
A5: The stability of solutions is significantly lower than that of the solid form. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped, light-protected container. Avoid repeated freeze-thaw cycles, as this can promote degradation.
Q6: What are the primary signs of degradation?
A6: Visual signs of degradation in the solid material can include a change in color (e.g., yellowing or browning) or texture (clumping due to moisture absorption). In solutions, the appearance of a precipitate or a color change can indicate degradation. For quantitative assessment, a decrease in purity should be monitored using analytical techniques like HPLC.
Q7: What materials or substances are incompatible with 6,7-Dihydroisoquinoline hydrochloride?
A7: Avoid contact with strong oxidizing agents, as they can react with the heterocyclic amine.[3] Also, avoid strong bases, which will deprotonate the hydrochloride salt and may affect the stability of the free base form.
Troubleshooting Guide: Stability and Purity Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Problem 1: Inconsistent Experimental Results
You're observing variability in your assay results that you suspect is linked to the compound's integrity.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Solution Preparation: The most common source of inconsistency is solution instability. Always prepare solutions fresh from the solid material for each experiment. If you must use a stock solution, validate its stability over your experimental timeframe at the storage temperature.
-
Purity Analysis: Use a stability-indicating method like HPLC to check the purity of both your solid material and your prepared solutions. Compare the chromatogram to the certificate of analysis provided by the supplier. The appearance of new peaks or a reduction in the main peak area suggests degradation.
-
Storage Conditions: If the solid material shows signs of degradation, review your storage protocol. Ensure the container is airtight and stored away from heat, light, and moisture.
-
Experimental Parameters: The compound may be degrading during your experiment. Consider factors like the pH of your buffers, the presence of any potentially reactive species, and exposure to ambient light.
Problem 2: Solid Compound Has Changed in Appearance
The typically off-white or light-yellow powder now appears discolored or clumpy.
-
Cause: Discoloration (yellowing or browning) is often a sign of oxidation or photodegradation. Clumping indicates the absorption of moisture.
-
Action:
-
Do not use the compromised material for sensitive experiments.
-
Quantify the purity of the material using HPLC or a similar method. If the purity is below your experimental tolerance, the batch should be discarded.
-
Review your storage procedures. Ensure the container is sealed with an inert gas like argon or nitrogen if possible and stored in a desiccator.[3]
-
Quantitative Data Summary
While specific data for 6,7-Dihydroisoquinoline hydrochloride is scarce, the following table summarizes the recommended conditions based on available information for closely related analogs.
| Parameter | Recommended Condition | Rationale & References |
| Storage Temperature (Solid) | Room Temperature (15-25°C) | The hydrochloride salt is generally stable as a solid at ambient temperatures.[1] |
| Storage Atmosphere | Dry, Inert Gas (e.g., Argon) | Minimizes oxidation and hydrolysis.[3] |
| Light Exposure | Protect from Light | The isoquinoline scaffold is known to be light-sensitive.[5] |
| Solution Storage | 2-8°C, max. 24-48 hours | Solution stability is limited; fresh preparation is strongly advised. Avoid freeze-thaw. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | To prevent chemical reactions and degradation.[3] |
Key Degradation Pathways
Understanding the potential chemical transformations of 6,7-Dihydroisoquinoline hydrochloride is essential for troubleshooting and prevention. The dihydroisoquinoline core is susceptible to two primary degradation pathways:
-
Oxidation: The partially saturated heterocyclic ring can be susceptible to oxidation, which can lead to the formation of the fully aromatic isoquinoline species or ring-opened products. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Hydrolysis: While the imine functionality in the dihydroisoquinoline ring is generally stable, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially lead to hydrolysis, though this is less common under typical experimental conditions.
References
- Khlebnikov, A. I., et al. (2007). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Russian Journal of Organic Chemistry, 43(8), 1214-1220.
-
Khlebnikov, A. I., et al. (2007). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Retrieved from [Link]
-
ChemBK. (2024). 3,4-DIHYDRO-6,7-DIHYDROXYISOQUINOLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
PubMed. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study. Retrieved from [Link]
-
PMC. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
PMC. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]
-
PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT-based theoretical investigation of hydroxyl radical-induced degradation mechanisms of antineoplastic drugs in aqueous media. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline. Retrieved from [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Bioactivity Guide: 6,7-Dihydroisoquinoline vs. 1,2,3,4-Tetrahydroisoquinoline
[2]
Executive Summary: Scaffold Divergence
The primary distinction between these two scaffolds lies in their oxidation state and conformational flexibility , which dictates their target selectivity.
| Feature | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 6,7-Dihydroisoquinoline (6,7-DHIQ) |
| Electronic State | Fully saturated pyridine ring; Aromatic benzene ring.[1] | Partially unsaturated; often implies a specific tautomer or intermediate (e.g., in 5,6,7,8-tetrahydroisoquinoline oxidation).[1] |
| Key Bioactivity | CNS Modulation: Dopaminergic/Adrenergic mimicry. | Enzyme Inhibition: CYP11B2 (Aldosterone Synthase) selectivity.[1] |
| Physiochemical | Secondary amine (Basic, pKa ~9.5).[1] High conformational flexibility (puckered).[1] | Reduced flexibility; often part of a conjugated system or ketone precursor (e.g., 8-oxo derivatives).[1] |
| Clinical Relevance | Parkinson's (Salsolinol), Antihypertensives (Debrisoquine).[1] | Hypertension (Baxdrostat intermediates), specific kinase inhibitors.[1][2] |
Structural & Mechanistic Comparison
1,2,3,4-Tetrahydroisoquinoline (THIQ): The CNS "Master Key"
THIQ is structurally homologous to dopamine and phenethylamine . Its saturated nitrogen-containing ring allows it to adopt a "puckered" half-chair conformation, essential for fitting into G-Protein Coupled Receptors (GPCRs).[1]
-
Mechanism: Acts as a rigidified dopamine analog.
-
Toxicity: Unsubstituted THIQ can be neuroprotective, but specific derivatives (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs) are neurotoxic via mitochondrial Complex I inhibition.[1]
-
Metabolism: Metabolized by CYP2D6 (4-hydroxylation) and MAO (oxidation to isoquinoline species).[1]
6,7-Dihydroisoquinoline (6,7-DHIQ): The Emerging Metabolic Scaffold
The term "6,7-dihydroisoquinoline" often refers to the core found in 5,6,7,8-tetrahydroisoquinoline derivatives where unsaturation is introduced at the 6,7-position, or as a tautomeric intermediate in the synthesis of 8-oxo-tetrahydroisoquinolines.
-
Emerging Utility: This scaffold is central to the synthesis of Baxdrostat (CIN-107), a highly selective Aldosterone Synthase (CYP11B2) inhibitor.[1]
-
Mechanism: The 6,7-dihydro moiety (often coupled with an 8-oxo or sulfonyl imide group) provides a rigid "wall" that prevents binding to the homologous enzyme CYP11B1 (Cortisol Synthase), solving a decades-old selectivity challenge.[1]
Visualization: Metabolic & Synthetic Pathways[1]
The following diagram illustrates the redox relationship between Isoquinoline, DHIQ, and THIQ, highlighting the divergence into neurotoxic metabolites (Salsolinol) vs. therapeutic agents (Baxdrostat).
Caption: Redox relationships and functional divergence. THIQ dominates CNS pathways (green), while 6,7-DHIQ derivatives drive modern cardio-renal therapeutics (blue).[1]
Experimental Data Comparison
Receptor Binding Affinity (In Silico/In Vitro Aggregation)
The following table contrasts the binding profiles of the core scaffolds.
| Target | 1,2,3,4-THIQ (Unsubstituted) | 6,7-DHIQ Derivative (e.g., 8-oxo) |
| Dopamine D2 | High Affinity (Ki ~10-100 nM).[1] Acts as a rigid pharmacophore. | Low/No Affinity. Structural rigidity and lack of basic amine orientation prevents pocket fit. |
| MAO-A/B | Substrate/Inhibitor. Competitive inhibition (IC50 ~5-50 µM).[1] | Poor Substrate. Lack of secondary amine prevents standard MAO oxidation. |
| CYP11B2 | Low Selectivity. | High Selectivity (Selectivity Factor >100:1 vs CYP11B1).[1] |
| Mitochondrial Complex I | Moderate Toxicity (if oxidized to N-methyl cation).[1] | Low Toxicity. Does not form the MPP+ like cation easily. |
Chemical Stability & Reactivity
-
THIQ: Chemically stable at room temperature. Prone to oxidation only under enzymatic (MAO) or strong oxidant conditions.[1]
-
6,7-DHIQ: Often chemically labile or reactive. In synthesis, 6,7-dihydroisoquinolines are frequently generated in situ or protected because the disruption of the benzene ring's aromaticity (in 5,6,7,8-tetrahydro isomers) or the imine bond (in 3,4-dihydro isomers) makes them susceptible to hydrolysis or polymerization.[1]
Experimental Protocols
Protocol A: Synthesis of 1,2,3,4-THIQ via Reduction
Use this protocol to generate the standard THIQ scaffold for control experiments.
-
Reagents: Isoquinoline (1.0 eq), Sodium Borohydride (NaBH4, 2.0 eq), Methanol (MeOH).
-
Procedure:
-
Dissolve Isoquinoline in MeOH at 0°C.
-
Add NaBH4 portion-wise over 30 minutes (Exothermic!).
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Validation: Monitor via TLC (SiO2, 5% MeOH/DCM). THIQ is more polar than Isoquinoline.
-
Quench: Add 1N HCl dropwise until pH ~2 (destroys excess hydride).
-
Workup: Basify with NaOH to pH 10, extract with DCM, dry over MgSO4.
-
-
Yield: Typically >90%.
Protocol B: Evaluation of Mitochondrial Toxicity (MTS Assay)
Use this to compare the neurotoxic potential of THIQ vs 6,7-DHIQ derivatives.[1]
-
Cell Line: SH-SY5Y (Human Neuroblastoma).[1]
-
Dosing: Treat cells with 0, 10, 50, 100, 500 µM of test compound (THIQ vs 6,7-DHIQ) for 24 hours.
-
Assay: Add MTS reagent (Promega CellTiter 96). Incubate 2 hours at 37°C.
-
Readout: Absorbance at 490 nm.
-
Expected Result:
-
THIQ: Minimal toxicity at <100 µM.
-
N-Methyl-THIQ (Positive Control): Significant toxicity (Complex I inhibition).[1]
-
6,7-DHIQ: Toxicity varies by substitution; generally lower neurotoxicity than cationic THIQ species.
-
References
-
Medicinal Chemistry of THIQ: Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews. Link[1]
-
Aldosterone Synthase Inhibitors (6,7-DHIQ context): Freeman, B. A., et al. (2023).[1] Baxdrostat for Treatment-Resistant Hypertension. New England Journal of Medicine. Link[1]
-
Neurotoxicity of THIQ: Naoi, M., et al. (2011). Neurotoxic and neuroprotective effects of endogenous isoquinolines. Journal of Neural Transmission. Link[1]
-
Synthesis Protocols: Maryanoff, B. E., et al. (1987).[1] Cyclizations of N-acyliminium ions. Chemical Reviews. Link[1]
Isoquinoline Synthesis: A Head-to-Head Comparison of Bischler-Napieralski and Pictet-Spengler Protocols
Executive Summary
For medicinal chemists targeting the isoquinoline scaffold—a privileged structure in alkaloids and FDA-approved therapeutics—the choice between the Bischler-Napieralski (BN) and Pictet-Spengler (PS) cyclizations is rarely arbitrary. It is a strategic decision dictated by the oxidation state of the target, the electronic demand of the arene, and the requirement for stereochemical control.
-
Select Bischler-Napieralski when targeting fully aromatic isoquinolines or 3,4-dihydroisoquinolines, particularly when the substrate lacks the high electron density required for milder methods.
-
Select Pictet-Spengler when targeting 1,2,3,4-tetrahydroisoquinolines (THIQs), especially when preserving or establishing chiral centers at the C1 position is critical (e.g., Tadalafil).
This guide dissects the mechanistic divergence, experimental realities, and performance metrics of both protocols.
Part 1: Mechanistic Divergence & Signaling Pathways
The fundamental difference lies in the electrophilic species generated.[1] BN relies on chemically dehydrating an amide to a nitrilium or imidoyl species (high energy, requires heat/activation).[2] PS relies on the condensation of an amine and aldehyde to form an iminium ion (lower energy, biomimetic).[3]
Visualizing the Reaction Pathways
Figure 1: Mechanistic flow comparison. Note the oxidation state difference in the final products.
Part 2: Head-to-Head Performance Analysis
Electronic Requirements & Substrate Scope
-
Pictet-Spengler: Highly sensitive to ring electronics. The closure is a Mannich-type reaction; therefore, the aromatic ring must be sufficiently nucleophilic. Indoles (tryptamine derivatives) react rapidly (e.g.,
-carboline synthesis). Phenyl rings usually require electron-donating groups (EDGs) like methoxy or hydroxyls at the para position relative to the closure site. -
Bischler-Napieralski: More robust for deactivated rings. Because the nitrilium intermediate is a "hotter" electrophile than the iminium ion, BN can force cyclization on less electron-rich rings, often requiring refluxing
or .
Stereochemical Control (The "Tadalafil Factor")
-
Pictet-Spengler: The gold standard for chiral synthesis. Since the product is a tetrahydroisoquinoline (THIQ), the C1 carbon becomes a stereocenter. Using chiral amines (tryptophan esters) or chiral catalysts (chiral phosphoric acids) allows for high enantioselectivity.
-
Bischler-Napieralski: Generally achiral. The product is a dihydroisoquinoline (containing a C=N double bond). While asymmetric reduction after BN is possible (e.g., Noyori transfer hydrogenation), the reaction itself does not set the stereocenter.
Quantitative Comparison Matrix
| Feature | Bischler-Napieralski (BN) | Pictet-Spengler (PS) |
| Primary Product | 3,4-Dihydroisoquinoline (Imine) | 1,2,3,4-Tetrahydroisoquinoline (Amine) |
| Atom Economy | Low (Stoichiometric dehydrating agents) | High (Water is often the only byproduct) |
| Typical Yield | 60–85% (Substrate dependent) | 70–95% (Often quantitative for indoles) |
| Key Reagents | TFA, HCl, Phosphate Buffer, Enzymes | |
| Conditions | Harsh (Reflux, acidic, anhydrous) | Mild (RT to 80°C, can be aqueous) |
| Regioselectivity | Controlled by EDG position (para-directing) | Controlled by EDG position (para-directing) |
Part 3: Experimental Protocols
Protocol A: Standard Bischler-Napieralski Cyclization ( Method)
Best for: Synthesis of Papaverine analogs or non-chiral isoquinoline precursors.
Reagents:
-
Precursor Amide (1.0 equiv)
-
Phosphorus Oxychloride (
) (3.0–5.0 equiv) -
Solvent: Acetonitrile or Toluene (dry)
Workflow:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the amide in dry toluene (0.1 M).
-
Activation: Add
dropwise at room temperature. -
Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (disappearance of amide).
-
Expert Insight: If the substrate is acid-sensitive, add 1.0 equiv of pyridine to buffer the HCl generated.
-
-
Quench: Cool to 0°C. Caution: Slowly pour reaction mixture into ice-water. The hydrolysis of excess
is exothermic and violent. -
Basification: Adjust pH to >10 using 20% NaOH or
to liberate the free base. -
Isolation: Extract with DCM, dry over
, and concentrate.
Protocol B: Modern "Mild" Bischler-Napieralski (Movassaghi Variation)
Best for: Acid-sensitive substrates where
Reagents:
-
Triflic Anhydride (
) (1.1 equiv) -
2-Chloropyridine (1.2 equiv)
-
DCM (0°C)
Workflow:
-
Treat the amide with
and 2-chloropyridine in DCM at 0°C. -
Allow to warm to RT. The 2-chloropyridine acts as a mild base and nucleophilic catalyst, forming a reactive intermediate that cyclizes at significantly lower temperatures than the
method.
Protocol C: Asymmetric Pictet-Spengler (Tryptophan Derived)
Best for: Synthesis of chiral
Reagents:
-
L-Tryptophan Methyl Ester (HCl salt) (1.0 equiv)
-
Aldehyde (e.g., Piperonal) (1.1 equiv)
-
Solvent: DCM or Isopropyl Acetate
-
Acid: TFA (Trifluoroacetic acid) (2.0 equiv) or Chiral Phosphoric Acid (0.05 equiv for catalytic asymmetric)
Workflow:
-
Imine Formation: Dissolve amine and aldehyde in solvent. Add molecular sieves (
) to drive imine formation (stir 1 h at RT). -
Cyclization: Cool to 0°C (kinetic control) or heat to reflux (thermodynamic control) depending on desired diastereomer (cis/trans). Add the acid catalyst.[3][4]
-
Monitoring: Reaction typically completes in 2–12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.-
Validation: Check the diastereomeric ratio (dr) via NMR. The C1 proton signal usually splits distinctly for cis/trans isomers.
-
Part 4: Decision Logic for Synthesis Planning
Use the following logic flow to select the correct pathway for your target molecule.
Figure 2: Strategic decision tree for method selection.
References
-
Bischler, A., & Napieralski, B. (1893).[5] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[5]
-
Pictet, A., & Spengler, T. (1911).[6] "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
-
Movassaghi, M., & Hill, M. D. (2008).[2] "Single-Step Synthesis of Pyrimidine Derivatives via Electrophilic Activation of Amides." Organic Letters, 10(16), 3485–3488. (Demonstrates Tf2O activation relevant to modern BN).
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.
-
Daugan, A., et al. (2003). "The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues." Journal of Medicinal Chemistry, 46(21), 4533–4542. (Industrial application of Pictet-Spengler).[7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A Simple Process For Preparation Of Tadalafil" [quickcompany.in]
- 8. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
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- 10. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
comparing the pharmacological action of different isoquinoline alkaloids on cardiac tissue
Executive Summary
This guide provides a mechanistic comparison of three distinct isoquinoline alkaloids—Tetrandrine (TET) , Berberine (BBR) , and Sanguinarine (SAN) —on cardiac tissue. While sharing a structural backbone, these compounds exhibit divergent pharmacological profiles: TET functions primarily as a calcium channel antagonist, BBR as a broad-spectrum anti-arrhythmic targeting potassium channels, and SAN as a potent positive inotrope via Na⁺/K⁺-ATPase inhibition.
Key Differentiator: The choice between these alkaloids for research depends on the specific ion channel modulation required:
-
Tetrandrine: For L-type
blockade (negative inotropy). -
Berberine: For Class III anti-arrhythmic action (APD prolongation).
-
Sanguinarine: For glycoside-like positive inotropy (high toxicity risk).
Mechanistic Divergence & Signaling Pathways
Tetrandrine: The Calcium Antagonist
Tetrandrine, a bis-benzylisoquinoline alkaloid, acts as a non-selective L-type and T-type Calcium Channel Blocker (CCB) . It binds to the benzothiazepine receptor site (distinct from dihydropyridines like nifedipine) on the
-
Mechanism: Blocks inward
current Reduces intracellular Uncouples excitation-contraction. -
Result: Negative inotropic (reduced force) and negative chronotropic (reduced rate) effects.
Berberine: The Potassium Modulator
Berberine is a protoberberine alkaloid with a complex "multi-target" profile. Its primary anti-arrhythmic efficacy stems from blocking potassium channels, specifically the delayed rectifier currents (
-
Mechanism: Inhibits
efflux during Phase 3 of the action potential Prolongs Action Potential Duration (APD) and Effective Refractory Period (ERP). -
Secondary Effect: Mild blockade of
and , contributing to a low-risk anti-arrhythmic profile (Class III > Class I/IV).
Sanguinarine: The ATPase Inhibitor
Sanguinarine, a benzophenanthridine alkaloid, mimics the mechanism of cardiac glycosides (e.g., Ouabain).
-
Mechanism: Potent inhibition of the Na⁺/K⁺-ATPase pump.[1][2]
-
Cascade: Pump inhibition increases intracellular
Reduces driving force for the Exchanger (NCX) to extrude calcium NCX operates in reverse mode Intracellular accumulation. -
Result: Significant positive inotropy (increased contractility) but with a narrow therapeutic window due to cytotoxicity.
Visualization of Signaling Pathways
Figure 1: Molecular targets and downstream physiological effects of Tetrandrine, Berberine, and Sanguinarine in cardiomyocytes.
Comparative Performance Matrix
The following data summarizes the potency and physiological effects based on isolated ventricular myocyte studies.
| Feature | Tetrandrine (TET) | Berberine (BBR) | Sanguinarine (SAN) |
| Primary Target | L-Type | Delayed Rectifier | |
| Secondary Targets | T-Type | HERG, | Non-specific cytotoxicity |
| IC50 (Primary Target) | 10 - 18 | ~4.1 | 6.0 |
| Inotropic Effect | Negative (Decrease) | Mixed / Weak Positive | Positive (Increase) |
| Action Potential | No significant shift in APD | Prolongs APD (Class III) | Shortens APD (Toxic doses) |
| Therapeutic Use | Hypertension, Angina | Arrhythmia (AF), Heart Failure | Experimental (Toxic) |
| Safety Profile | Moderate (Hypotension risk) | High (Wide therapeutic index) | Low (Narrow therapeutic index) |
Experimental Validation Protocol: Whole-Cell Patch Clamp
To objectively compare these alkaloids, Whole-Cell Patch Clamp recording is the gold standard for isolating specific ionic currents (
Protocol Design (Self-Validating System)
Objective: Measure
-
Cell Isolation: Enzymatic dissociation (Collagenase Type II) of rat/guinea pig hearts via Langendorff perfusion. Validation: Cells must show clear striations and no spontaneous contraction.
-
Internal Solution (Pipette): CsCl-based solution (Cs blocks
currents to isolate ).-
Composition: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM EGTA.
-
-
External Solution (Bath): Tyrode’s solution containing 1.8 mM
. -
Voltage Protocol:
-
Holding Potential: -40 mV (inactivates
and T-type channels). -
Test Pulse: Depolarize to +10 mV for 300ms.
-
Frequency: 0.1 Hz (to monitor run-down vs. drug effect).
-
-
Drug Application: Perfusion of Alkaloid (e.g., Tetrandrine 1-100
) until steady-state block is achieved.
Critical Control: Run-down Correction
naturally decreases ("runs down") over time in whole-cell mode.-
Correction Method: Establish a linear baseline of run-down for 5 minutes prior to drug application. Extrapolate this baseline during drug washout to distinguish true blockade from channel degradation.
Experimental Workflow Diagram
Figure 2: Standardized Whole-Cell Patch Clamp workflow for ion channel characterization.
Toxicology & Therapeutic Window
Sanguinarine Toxicity
While Sanguinarine is a potent inotrope, its inhibition of the Na+/K+ pump is non-selective.
-
Risk: Comparison with Ouabain shows that Sanguinarine has a steeper dose-toxicity curve.
-
Mechanism of Death: Intracellular
overload leads to delayed afterdepolarizations (DADs) and ventricular fibrillation. Furthermore, it exhibits general cytotoxicity (apoptosis induction) at concentrations >10 [3].
Berberine Safety
Berberine exhibits a "frequency-independent" block of
-
Benefit: It prolongs APD without inducing significant Early Afterdepolarizations (EADs) at therapeutic doses, making it a safer candidate for drug development [2].
Tetrandrine Hypotension
Tetrandrine's blockade of L-type channels extends to vascular smooth muscle.
-
Clinical Implication: While effective for hypertension, systemic administration can cause severe hypotension before cardiac efficacy is optimized.
References
-
Liu, Q. Y., et al. (1992).[3] "Tetrandrine inhibits both T and L calcium channel currents in ventricular cells."[3][4] Journal of Cardiovascular Pharmacology.
-
Wang, Y. X., et al. (1997). "Ionic mechanism responsible for prolongation of cardiac action-potential duration by berberine."[5] Journal of Cardiovascular Pharmacology.
-
Seifen, E., et al. (1979).[6] "Sanguinarine: a positive inotropic alkaloid which inhibits cardiac Na+,K+-ATPase."[6] European Journal of Pharmacology.
-
King, V.F., et al. (1988). "Interaction of tetrandrine with slowly inactivating calcium channels."[7] Journal of Biological Chemistry.
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- 4. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionic mechanism responsible for prolongation of cardiac action-potential duration by berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine: a positive inotropic alkaloid which inhibits cardiac Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxic Potential of 6,7-Dihydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. However, certain isoquinoline derivatives, particularly those structurally related to the parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been implicated as endogenous or exogenous neurotoxins.[1][2] The neurotoxicity of these compounds is often linked to their ability to induce mitochondrial dysfunction, leading to a cascade of events culminating in neuronal cell death.[3] This guide focuses on 6,7-dihydroisoquinoline analogs, a class of compounds with therapeutic potential but also with a structural resemblance to known neurotoxic agents. A thorough understanding of their neurotoxic potential is therefore critical for their safe development as therapeutic agents.
Mechanistic Underpinnings of Neurotoxicity: The Central Role of Mitochondria
The primary mechanism by which many neurotoxic isoquinoline derivatives exert their effects is through the disruption of mitochondrial function. This often involves the inhibition of the mitochondrial electron transport chain, leading to a bioenergetic crisis and the generation of reactive oxygen species (ROS).
A key player in this process is the dopamine transporter (DAT), which can facilitate the uptake of certain positively charged isoquinolinium ions into dopaminergic neurons.[4] This selective accumulation in a vulnerable neuronal population is a hallmark of Parkinson's disease-like neurotoxicity.
Once inside the neuron, these toxic molecules can interfere with mitochondrial respiration. Specifically, inhibition of Complex I (NADH:ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase) of the electron transport chain disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of superoxide radicals.[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.
dot
Caption: Proposed mechanism of 6,7-dihydroisoquinoline analog-induced neurotoxicity.
Comparative Neurotoxicity of Isoquinoline Analogs
While direct comparative studies on a wide range of 6,7-dihydroisoquinoline analogs are limited, research on structurally related tetrahydroisoquinolines (TIQs) provides valuable insights into the structure-activity relationships (SAR) that govern their neurotoxic potential. The following table summarizes key findings from the literature on the cytotoxicity of various isoquinoline derivatives in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for dopaminergic neurons.
| Compound Class | Analog | Key Structural Features | Cytotoxicity (IC50 or TC50) | Reference |
| Tetrahydroisoquinoline | Salsolinol | 1-methyl, 6,7-dihydroxy | 34 µM (72h) | [5] |
| N-methyl-(R)salsolinol | 1,2-dimethyl, 6,7-dihydroxy | Potent neurotoxin | [4] | |
| 1-Methyl-TIQ | 1-methyl | Less toxic than hydroxylated analogs | [6] | |
| 1-Benzyl-TIQ | 1-benzyl | Induces parkinsonism in rodents | [7] | |
| Dihydroisoquinoline | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl | 1-aryl, 6,7-dimethoxy | Modulates receptor activity | [8] |
| Isoquinolinium Ion | 1,2-Dimethyl-6,7-dihydroxyisoquinolinium ion | Oxidized, 1,2-dimethyl, 6,7-dihydroxy | Most potent toxin among those tested | [4] |
Key Insights from Structure-Activity Relationships:
-
Hydroxylation: The presence of catechol-like dihydroxy groups at the 6 and 7 positions appears to be a significant contributor to neurotoxicity, likely due to their susceptibility to oxidation and the generation of reactive quinone species.[3][4]
-
Methylation: Methylation at the N-2 position and C-1 position can increase cytotoxicity, particularly in the oxidized isoquinolinium form.[4]
-
Lipophilicity: Increased lipophilicity can enhance the ability of these compounds to cross cell membranes and may contribute to their accumulation within mitochondria.
-
Oxidation State: The fully oxidized isoquinolinium ions are generally more cytotoxic than their tetrahydroisoquinoline precursors.[4]
Experimental Protocols for Evaluating Neurotoxicity
A multi-pronged approach is essential for a comprehensive evaluation of the neurotoxic potential of 6,7-dihydroisoquinoline analogs. The following are detailed protocols for key in vitro assays.
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a widely accepted model for studying the neurotoxicity of compounds affecting dopaminergic neurons.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells should be passaged every 3-4 days when they reach 80-90% confluency.
Assessment of Cell Viability: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6,7-dihydroisoquinoline analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for neurotoxicity (e.g., MPP+).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Assessment of Cell Membrane Integrity: LDH Release Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The amount of LDH in the culture medium is proportional to the number of damaged cells.
-
Protocol:
-
Seed and treat the cells as described for the MTT assay.
-
After the treatment period, carefully collect 10 µL of the culture medium from each well.
-
Transfer the medium to a new 96-well plate.
-
Add 100 µL of the LDH reaction mixture (commercially available kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the maximum LDH release from cells treated with a lysis buffer.
-
dot
Caption: Experimental workflow for assessing neurotoxicity.
Measurement of Reactive Oxygen Species (ROS)
The DCFDA assay is a common method for detecting intracellular ROS.
-
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
-
Protocol:
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.[11]
-
Remove the DCFDA solution and wash the cells with PBS.
-
Measure the fluorescence intensity with a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[11]
-
Assessment of Apoptosis: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.[1]
-
Protocol:
-
Seed and treat cells in a 96-well plate.
-
After treatment, lyse the cells using a lysis buffer provided in a commercial kit.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence or absorbance according to the kit manufacturer's instructions.
-
The signal is proportional to the caspase-3/7 activity.
-
Conclusion and Future Directions
The evaluation of the neurotoxic potential of 6,7-dihydroisoquinoline analogs is a critical step in their development as therapeutic agents. The evidence from related isoquinoline compounds strongly suggests that the primary mechanism of neurotoxicity involves mitochondrial dysfunction and oxidative stress. The provided experimental protocols offer a robust framework for assessing these risks in a systematic and comparative manner.
A clear need exists for further research to establish a comprehensive structure-activity relationship for the neurotoxicity of 6,7-dihydroisoquinoline analogs. Future studies should focus on synthesizing and testing a diverse library of these compounds to identify the key structural features that mitigate neurotoxic effects while preserving therapeutic efficacy. Such studies will be invaluable for the rational design of safer and more effective drugs based on the isoquinoline scaffold.
References
-
Aruna Raja. (2018). Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol? ResearchGate. [Link]
-
Azamatov, A.A., et al. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. [Link]
-
Storch, A., et al. (2000). 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) Is Toxic to Dopaminergic Neuroblastoma SH-SY5Y Cells via Impairment of Cellular Energy Metabolism. Brain Research, 855(1), 67-75. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]
-
Okuda, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin, 28(8), 1355-1359. [Link]
-
Maruyama, W., et al. (1997). Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells. Journal of Neural Transmission, 104(6-7), 757-766. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Wang, Y., et al. (2025). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol, 15(23). [Link]
-
Kim, M. S., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 533-540. [Link]
-
Willets, J. M., et al. (1995). Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells. European Journal of Pharmacology: Molecular and Cellular Pharmacology, 293(4), 319-326. [Link]
-
Kotake, Y., et al. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase (complex I) inhibition. Neurotoxicology and Teratology, 28(4), 493-499. [Link]
-
Okuda, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biol Pharm Bull, 28(8), 1355-9. [Link]
-
Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]
-
Naz, S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2109, 15-26. [Link]
-
Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]
-
Creative Biolabs. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Abbexa. (2025). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. [Link]
-
JoVE. (2022). Total Reactive Oxygen Species Detection. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Dykens, J. A., et al. (2025). Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. Antimicrobial Agents and Chemotherapy, 49(8), 3279-3286. [Link]
-
Zhang, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1215-1221. [Link]
-
Azamatov, A. A., et al. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Pharmaceuticals, 18(9), 1350. [Link]
-
Aliev, A. N., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3748. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-14. [Link]
-
Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 29(2), 99-111. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Singh, S., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(10), 1157-1181. [Link]
-
Cumpstey, I., et al. (2017). Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs. Antiviral Research, 142, 115-124. [Link]
-
Mordi, I., et al. (2022). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 23(22), 13801. [Link]
-
Zhang, H., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15848-15866. [Link]
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- 4. Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
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- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Inotropic Profiling of Synthetic Isoquinoline Alkaloids
Executive Summary
Isoquinoline alkaloids represent a diverse chemical scaffold in cardiovascular pharmacology. While natural progenitors like Papaverine are established non-selective phosphodiesterase (PDE) inhibitors, synthetic optimization has yielded derivatives with distinct inotropic mechanisms. This guide compares the performance of synthetic tetrahydroisoquinolines (THIQs) against clinical standards (Dobutamine, Milrinone).
Key Finding: Unlike catecholamines (Dobutamine) which rely solely on
-
Direct
-Agonism: Exemplified by Trimetoquinol (TMQ) . -
Sarcoplasmic Reticulum (SR) Modulation: Exemplified by novel halogenated THIQs (e.g., Compound F-18 ), which enhance calcium transients independent of surface receptor saturation.
Mechanistic Architecture
To engineer or select the appropriate isoquinoline for inotropic support, one must understand the specific entry point in the excitation-contraction coupling cascade.
2.1 Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of standard inotropes versus synthetic isoquinolines.
Caption: Divergent mechanisms of isoquinoline alkaloids. While Trimetoquinol mimics catecholamines, novel THIQs (F-18) modulate SR Calcium release, and Papaverine inhibits PDE.
Comparative Performance Analysis
This section evaluates the efficacy of synthetic isoquinolines against established standards. Data is synthesized from structure-activity relationship (SAR) studies involving 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives.[1]
3.1 Structure-Activity Relationship (SAR)
The inotropic "switch" in isoquinolines is highly sensitive to substitutions at the C-1 position:
-
Catechol Moiety (6,7-dihydroxy): Critical for
-adrenergic affinity (e.g., Trimetoquinol). -
Halogenation (Bromine at C-2'): Shifts activity toward SR calcium handling (e.g., F-18).
-
Bulky N-Substitutions: Often reduce inotropy and increase K+ channel blocking (anti-arrhythmic but negative inotropic).
3.2 Performance Data Table
| Compound Class | Representative Agent | Primary Mechanism | Inotropic Potency ( | Chronotropic Effect | Arrhythmogenic Risk |
| Catecholamine (Std) | Dobutamine | ~0.5 - 2.0 | High (Positive) | High | |
| PDE Inhibitor (Std) | Milrinone | PDE3 Inhibitor | ~1.0 - 5.0 | Moderate | Moderate |
| Natural Isoquinoline | Papaverine | PDE10A/4 Inhibitor | > 10 | Variable (Biphasic) | Low |
| Synthetic Isoquinoline | Trimetoquinol (TMQ) | 0.01 - 0.1 | Very High | High | |
| Novel Halogenated THIQ | Compound F-18 | SR Ca2+ Modulator | ~14.6 | Low | Low |
| Synthetic THIQ | Compound F-24 | Ca2+ Channel Blocker | N/A (Negative Inotrope) | Negative | Low |
Analysis:
-
Trimetoquinol is significantly more potent than Dobutamine but lacks subtype selectivity, leading to profound tachycardia (chronotropic effect).
-
Compound F-18 (1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-THIQ) represents a "safer" inotropic profile. It increases force without the extreme heart rate elevation seen in
-agonists, likely due to its downstream action on the Sarcoplasmic Reticulum rather than surface receptors.
Experimental Validation Protocols
To objectively assess these compounds, researchers must utilize self-validating ex vivo systems. The Isolated Papillary Muscle Assay is the gold standard for distinguishing pure inotropy from chronotropy (heart rate changes), which confounds whole-heart Langendorff preparations.
4.1 Protocol: Isometric Tension Recording (Papillary Muscle)
Objective: Quantify force of contraction (
Workflow Diagram:
Caption: Workflow for isolated papillary muscle contractility assessment.
Step-by-Step Methodology:
-
Isolation:
-
Anesthetize rat/mouse (e.g., Urethane 1.2 g/kg). Rapidly excise the heart into ice-cold, oxygenated Krebs-Henseleit solution.
-
Critical Step: Dissect the left ventricular papillary muscle (<1mm diameter) to ensure oxygen diffusion to the core. Thicker muscles will exhibit hypoxic cores and inconsistent data.
-
-
Mounting & Equilibration:
-
Mount the muscle vertically in a 10-20 mL organ bath.
-
Buffer Composition (mM): NaCl 118, KCl 4.7,
2.5, 1.2, 1.2, 25, Glucose 11. -
Gas continuously with 95%
/ 5% (pH 7.4). -
Apply a preload tension (usually 5-10 mN for rat) and equilibrate for 60 mins.
-
-
Stimulation:
-
Stimulate via platinum field electrodes: Square wave pulses, 1 Hz frequency, 5 ms duration, voltage set to 20% above threshold.
-
-
Drug Application (Cumulative):
-
Add the synthetic isoquinoline (e.g., F-18) in cumulative concentrations (
to M). -
Self-Validating Step: Wait for a stable plateau (approx. 3-5 mins) before the next dose. If the baseline tension drifts >10% between doses, the preparation is failing.
-
-
Data Analysis:
-
Calculate
(Maximum increase in force) and . -
Compare the Post-Rest Potentiation : Pause stimulation for 30s, then resume.
-
Result: If the first beat is significantly stronger, the drug enhances SR
loading (characteristic of F-18). If unchanged, the effect is likely purely surface membrane (L-type channel) or myofilament sensitivity.
-
-
References
-
Jumayev, I. Z., et al. (2021). "Description of the Mechanism of Positive Inotropic Action of the Isoquinoline Alkaloid F-18." Cardiology Research and Reports.
- Relevance: Identifies the specific synthetic derivative F-18 and its SR-dependent mechanism.
-
Kanojia, R. M., et al. (1988). "Cardiotonic agents.[2][3][4][5][6][7] Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives." Journal of Medicinal Chemistry.
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
